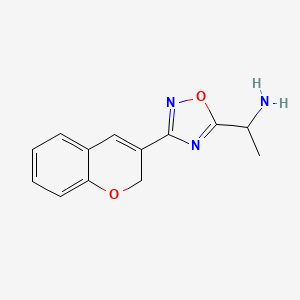

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a complex organic compound that features a chromene ring fused with an oxadiazole ring and an ethanamine group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The chromene moiety is known for its presence in various natural products and pharmaceuticals, while the oxadiazole ring is recognized for its stability and biological activity.

Preparation Methods

The synthesis of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromene Ring: The chromene ring can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide.

Oxadiazole Ring Formation: The chromene derivative is then reacted with hydrazine hydrate to form a hydrazone intermediate, which is subsequently cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

Introduction of the Ethanamine Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalysts and green chemistry principles to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: It is investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the oxadiazole ring can enhance the compound’s stability and binding affinity. The ethanamine group may facilitate the compound’s interaction with biological membranes and transport proteins, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:

2-(2H-Chromen-3-yl)-5-phenyl-1H-imidazole: This compound features an imidazole ring instead of an oxadiazole ring, which may result in different biological activities and properties.

2-Imino-2H-chromen-3-yl-1,3,5-triazine: This compound contains a triazine ring, which can confer different chemical reactivity and biological activity compared to the oxadiazole ring.

3-(2-Bromoacetyl)-2H-chromen-2-one: This compound has a bromoacetyl group, which can participate in different chemical reactions compared to the ethanamine group.

The uniqueness of this compound lies in its combination of the chromene, oxadiazole, and ethanamine moieties, which confer a distinct set of chemical and biological properties.

Biological Activity

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a chromenyl moiety linked to an oxadiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by the presence of a chromenyl group and an oxadiazole ring, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. In a comparative study, oxadiazole derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 1.6 µg/ml to 62.91 µg/ml against several pathogens . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that related compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7. For example, one study reported IC50 values for certain oxadiazole derivatives against these cell lines at approximately 15.1 µM and 18.6 µM . The proposed mechanism includes induction of apoptosis through various signaling pathways.

Antioxidant Activity

Oxidative stress is a significant factor in many diseases, and antioxidants play a crucial role in mitigating this stress. Compounds similar to this compound have shown promising antioxidant activities with IC50 values as low as 24.85 µg/ml . The antioxidant mechanisms may involve scavenging free radicals or chelating metal ions that catalyze oxidative reactions.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited stronger inhibitory actions compared to standard antibiotics. The study concluded that the oxadiazole derivatives could serve as lead compounds for developing new antimicrobial agents.

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| Compound A | 1.6 | Antimicrobial |

| Compound B | 15.0 | Anticancer |

| Compound C | 24.85 | Antioxidant |

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest favorable interactions with active sites of key enzymes such as DNA gyrase and p38 MAP kinase .

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C13H13N3O2/c1-8(14)13-15-12(16-18-13)10-6-9-4-2-3-5-11(9)17-7-10/h2-6,8H,7,14H2,1H3 |

InChI Key |

TUFLYNWIDXPFBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.